2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide
Description
2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a triazole-based acetamide derivative featuring a cyclohexyl substituent at the 5-position of the triazole ring and a 3-fluorophenyl group on the acetamide moiety.
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10,18H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMXXZLNTQFSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with 3-fluorophenylacetyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit promising antimicrobial activities. For instance, compounds related to triazole structures have been evaluated for their effectiveness against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .
Anticancer Activity
The compound has been studied for its anticancer properties. Triazole derivatives have shown potential in inhibiting the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can effectively target estrogen receptor-positive breast cancer cells, suggesting that 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide may also possess such capabilities .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenase. This makes it a candidate for further development as an anti-inflammatory agent .
Synthesis and Characterization
A recent study focused on synthesizing triazole derivatives similar to this compound using simple reactions with commercially available reagents. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures .
Biological Evaluation
In vitro assays demonstrated that certain synthesized derivatives exhibited significant antimicrobial and anticancer activities against specific cell lines. For example, derivatives showed notable inhibition rates against Gram-positive and Gram-negative bacteria as well as fungal species .
Mechanism of Action
The mechanism of action of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
Substituent Variations on the Triazole Ring
Key structural analogs differ in substituents at the 4- and 5-positions of the triazole ring, which significantly impact physicochemical properties:
*Calculated based on molecular formula.
†Estimated based on structural similarity.
- Cyclohexyl vs.
Fluorophenyl Acetamide Moieties
The 3-fluorophenyl group is conserved across several analogs, including the target compound. Fluorine’s electron-withdrawing effects may stabilize the acetamide bond against hydrolysis and enhance binding affinity to hydrophobic pockets in target proteins . For example:
Biological Activity
The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention due to its potential biological activities. This article aims to detail its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 272.36 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Triazole derivatives are often evaluated for their antibacterial and antifungal properties. Compounds similar to this one have shown promising results against various microbial strains.
- Anticancer Potential : Research indicates that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cell cycle progression and induction of apoptosis.
- Anti-inflammatory Effects : Some studies suggest that triazoles may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
Several studies have highlighted the antimicrobial efficacy of triazole derivatives. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 4-Amino-5-cyclohexyl-4H-triazole | Inhibitory against Mycobacterium tuberculosis | |
| 1-(2'-Hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole | Significant cytotoxicity against A549 cell lines |
These findings suggest that similar compounds may exhibit comparable antimicrobial properties.
Anticancer Mechanisms
The anticancer activity of triazole derivatives has been extensively studied. For example:
- Cell Line Studies : Various triazole derivatives have been tested on cancer cell lines such as HCT116 and A549. Results indicate significant inhibition of cell growth with IC50 values ranging from 0.067 µM to 49.85 µM depending on the specific derivative and target cell line .
-
Mechanisms of Action : The proposed mechanisms include:
- Induction of apoptosis through activation of caspases.
- Inhibition of key signaling pathways involved in cell proliferation (e.g., VEGF signaling).
Case Studies
Recent research has focused on synthesizing and evaluating the biological activities of novel triazole derivatives:
- Study by Li et al. : Investigated N-substituted triazoles for anticancer activity, reporting a compound with an IC50 value of 4.363 µM against colon cancer cells, demonstrating significant potency compared to standard treatments like doxorubicin .
- Evaluation by Sun et al. : Synthesized pyrazole-linked thiourea derivatives that showed promising results as CDK2 inhibitors with IC50 values as low as 25 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
